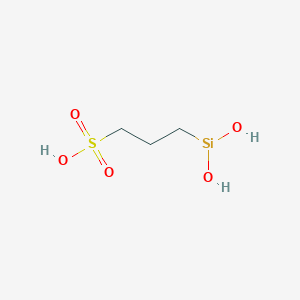
CID 78062953
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dihydroxysilyl)propane-1-sulfonic acid is an organosilicon compound with the molecular formula C3H10O6SSi. It is known for its unique properties, including its ability to form stable aqueous solutions and its use as a chemical reagent, catalyst, and functional material .
Métodos De Preparación
The synthesis of 3-(Dihydroxysilyl)propane-1-sulfonic acid typically involves the reaction of 3-(chloromethyl)propane-1-sulfonic acid with triphenylsilanol under alkaline conditions[2][2]. This reaction yields the desired compound, which can be further purified and used in various applications. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.
Análisis De Reacciones Químicas
3-(Dihydroxysilyl)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Dihydroxysilyl)propane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acid-catalyzed reactions such as esterification, ketalization, and aldol condensation[][2].
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of functional materials, including ion-exchange resins and adsorbents for metal ion recovery[][2].
Mecanismo De Acción
The mechanism by which 3-(Dihydroxysilyl)propane-1-sulfonic acid exerts its effects involves its ability to act as a strong acid catalyst. The sulfonic acid group can donate protons, facilitating various chemical reactions. The compound’s molecular structure allows it to interact with different substrates, enhancing reaction rates and selectivity .
Comparación Con Compuestos Similares
3-(Dihydroxysilyl)propane-1-sulfonic acid can be compared with other similar compounds, such as:
3-(Trihydroxysilyl)propane-1-sulfonic acid: Similar in structure but with an additional hydroxyl group, leading to different reactivity and applications.
3-(Chloromethyl)propane-1-sulfonic acid: Used as a precursor in the synthesis of 3-(Dihydroxysilyl)propane-1-sulfonic acid, with distinct chemical properties.
Propane-1-sulfonic acid: Lacks the silyl group, resulting in different chemical behavior and uses[][2].
These comparisons highlight the unique properties and applications of 3-(Dihydroxysilyl)propane-1-sulfonic acid, making it a valuable compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C3H9O5SSi |
|---|---|
Peso molecular |
185.25 g/mol |
InChI |
InChI=1S/C3H9O5SSi/c4-9(5,6)2-1-3-10(7)8/h7-8H,1-3H2,(H,4,5,6) |
Clave InChI |
HCCGQGWFZZAYKC-UHFFFAOYSA-N |
SMILES canónico |
C(C[Si](O)O)CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















